molecular formula C15H19BrFNO2 B1408140 Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate CAS No. 1704068-79-0

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Cat. No.: B1408140
CAS No.: 1704068-79-0
M. Wt: 344.22 g/mol
InChI Key: YXESWQAGSHKDCS-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C15H19BrFNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl carbamate structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of continuous flow reactors can enhance the reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and alcohols.

Scientific Research Applications

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can introduce strain and affect the compound’s overall conformation, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This structural feature can enhance its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXESWQAGSHKDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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